![molecular formula C9H14ClNO B15250665 [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride: is a chemical compound that features a phenyl ring substituted with an aminoethyl group and a methanol group, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Reaction with Methanol: The aminoethyl-substituted phenyl ring is then reacted with methanol under controlled conditions to introduce the methanol group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at the ortho or para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with cellular receptors.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
[4-[(1R)-1-aminoethyl]phenyl]methanol: The free base form without the hydrochloride salt.
[4-[(1R)-1-aminoethyl]phenyl]ethanol: A similar compound with an ethanol group instead of methanol.
[4-[(1R)-1-aminoethyl]phenyl]propanol: A compound with a propanol group, offering different chemical properties.
Uniqueness:
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
Methanol Group: The presence of the methanol group provides unique reactivity compared to ethanol or propanol derivatives.
This detailed article provides a comprehensive overview of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
CENCLCBLADWWEQ-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)CO)N.Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


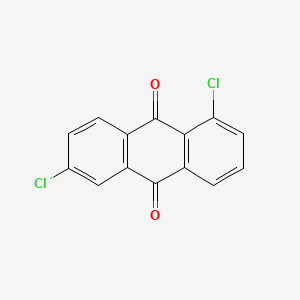
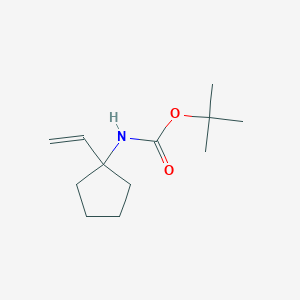
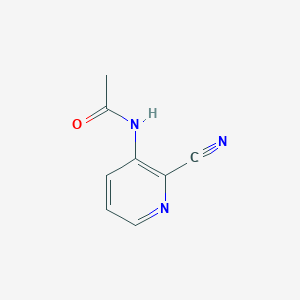

![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
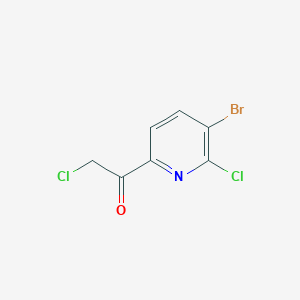

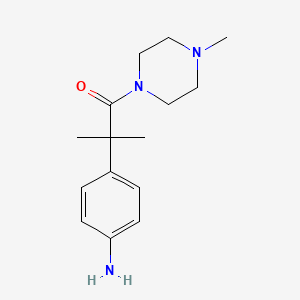
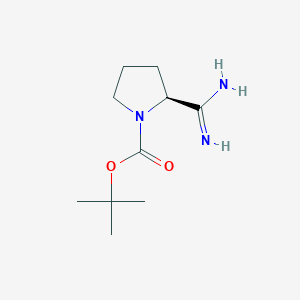
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
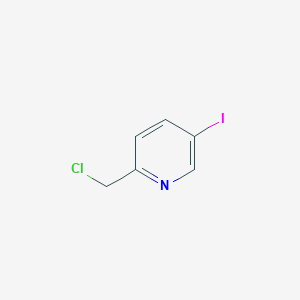

![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
